1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine
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Overview
Description
1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine is a 3-sn-phosphatidyl-L-serine in which the acyl substituents at positions 1 and 2 are specified as stearoyl and arachidonoyl respectively. It derives from an arachidonic acid and an octadecanoic acid. It is a conjugate acid of a 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine(1-).
Scientific Research Applications
Signaling Lipid Production
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine plays a crucial role in the production of signaling lipids. It's a significant component in the generation of 2-O-arachidonoylglycerol (2-AG), an endogenous cannabinoid receptor-signaling molecule. The importance of this lipid lies in its role as a biosynthetic intermediate in the creation of crucial signaling molecules. The extraction and purification process of this lipid have been demonstrated, offering a pathway to study its signaling properties in further detail (Duclos et al., 2009).
Structural and Physicochemical Studies
Significant research has been conducted to understand the physical properties and structure of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine. Studies on its polymorphic behavior, phase transitions, and molecular packing offer insights into how this lipid behaves under different conditions, providing a foundation for understanding its function in biological systems. These studies highlight the complex nature of lipid molecules and their potential implications in cellular signaling and structure (Hindenes et al., 2000).
Lipid Oxidation and Bioactivity
The oxidation of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine leads to the formation of bioactive lipid molecules. These oxidized lipids have been shown to induce specific cellular responses, such as monocyte binding and the expression of cell adhesion molecules, which are crucial in inflammatory processes. Understanding the determinants of bioactivity in these oxidized lipids can provide insights into their roles in disease processes, particularly in cardiovascular diseases (Subbanagounder et al., 2000).
Lipid Metabolism and Enzymatic Activity
Research has also focused on the role of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine in lipid metabolism and the activities of specific enzymes. For example, the molecule is involved in the activities of diacylglycerol lipase and cytosolic phospholipase A2, enzymes critical in lipid signaling and metabolism. These studies are pivotal in understanding the complex pathways of lipid metabolism and their implications in health and disease (Johnston et al., 2012; Schmitt & Lehr, 2004).
properties
CAS RN |
132014-80-3 |
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Product Name |
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine |
Molecular Formula |
C44H78NO10P |
Molecular Weight |
812.1 g/mol |
IUPAC Name |
(2S)-2-amino-3-[hydroxy-[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropoxy]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C44H78NO10P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-43(47)55-40(38-53-56(50,51)54-39-41(45)44(48)49)37-52-42(46)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,40-41H,3-10,12,14-16,18,20-21,23,25-27,29,31-39,45H2,1-2H3,(H,48,49)(H,50,51)/b13-11-,19-17-,24-22-,30-28-/t40-,41+/m1/s1 |
InChI Key |
SVOUGFFDROZBJI-DNALCEECSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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